(5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that features a morpholine ring, a pentoxyphenyl group, and a thiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a thiazolone derivative with a morpholine and a pentoxyphenyl aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Salmeterol Related Compound H: A naphthoic acid derivative used in pharmaceutical research.
Uniqueness
(5Z)-2-(MORPHOLIN-4-YL)-5-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, pentoxyphenyl group, and thiazolone core makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C19H24N2O3S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[(4-pentoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H24N2O3S/c1-2-3-4-11-24-16-7-5-15(6-8-16)14-17-18(22)20-19(25-17)21-9-12-23-13-10-21/h5-8,14H,2-4,9-13H2,1H3/b17-14- |
InChI Key |
SNJNABHJKYWKJC-VKAVYKQESA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.